![molecular formula C15H10Cl3F3N2O2S B2700097 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid CAS No. 2085690-01-1](/img/structure/B2700097.png)

2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

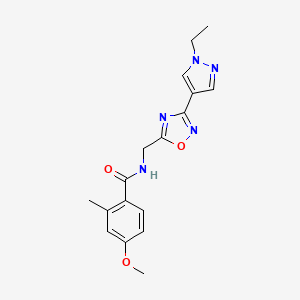

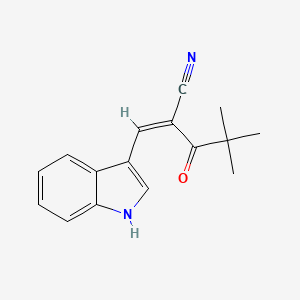

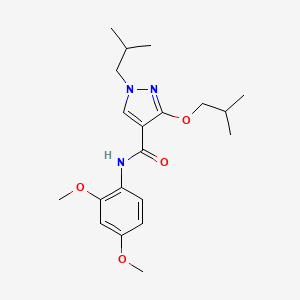

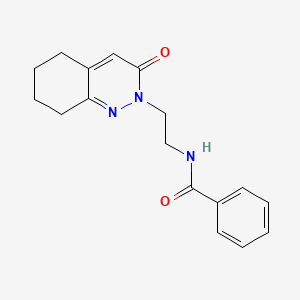

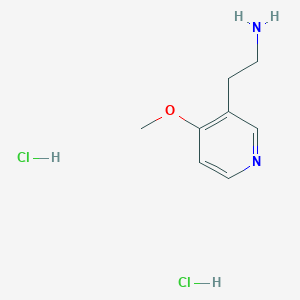

The compound 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid is a synthetic organic compound with multiple functional groups

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid typically involves multiple steps, starting with the synthesis of intermediate compounds.

Step 1: : The synthesis begins with the preparation of 3-Chloro-5-(trifluoromethyl)pyridine by the chlorination of 3-trifluoromethylpyridine. Common reagents include chlorine gas and a suitable solvent like dichloromethane.

Step 2: : The 3-Chloro-5-(trifluoromethyl)pyridine is then reacted with 2,6-dichlorophenylmethanamine under conditions of controlled temperature and catalysis to form an intermediate Schiff base.

Step 3: : The Schiff base is subjected to a reaction with acetic acid and thiolating agents such as thiourea or thioacetic acid to form the final product.

Industrial Production Methods

In industrial settings, these reactions are scaled up and optimized to enhance yield, purity, and cost-effectiveness. Automation and continuous processing techniques are employed to ensure consistent quality and efficiency.

Types of Reactions

Oxidation: : The compound may undergo oxidation, particularly at the sulfur atom, using common oxidizing agents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.

Reduction: : Reduction can be performed using reducing agents such as lithium aluminum hydride, especially targeting the nitro group if present in derivatives.

Substitution: : Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: : The ester or amide functionalities, if present, can undergo hydrolysis in the presence of acidic or basic conditions, yielding carboxylic acid derivatives.

Common Reagents and Conditions

Typical reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum oxide), and specific reagents like chlorine, hydrogen peroxide, and thiourea.

Major Products Formed

The major products formed from these reactions often involve modifications to the sulfur, chlorine, and pyridine groups, leading to derivatives like sulfoxides, sulfones, and substituted pyridines.

Chemistry

The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis, particularly in the design of new materials and compounds with potential catalytic properties.

Biology

In biological research, 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid can be studied for its potential as a biochemical tool to explore enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine

Medically, the compound might exhibit therapeutic properties such as anti-inflammatory, anti-cancer, or antimicrobial activities, though extensive pharmacological and toxicological evaluations are essential to confirm these effects.

Industry

In industrial applications, this compound could serve as a precursor for the synthesis of specialized polymers, agrochemicals, or pharmaceuticals, demonstrating its versatility and economic value.

Mécanisme D'action

The mechanism of action of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid is primarily driven by its interactions with specific molecular targets. These may include enzyme inhibition or activation, binding to receptor sites, and modulation of signaling pathways. The presence of halogens and sulfur atoms plays a significant role in enhancing its binding affinity and specificity.

Similar Compounds

2-[(2,6-Dichlorophenyl)amino]benzoic acid: : Exhibits anti-inflammatory properties.

2-[({[3-Trifluoromethylpyridin-2-yl]amino}(phenyl)methyl)sulfanyl]acetic acid: : Similar structure with trifluoromethyl groups, potentially differing in biological activity.

2-[({[3-Chloro-4-(trifluoromethyl)pyridin-2-yl]amino}(2-chlorophenyl)methyl)sulfanyl]acetic acid: : Variation in chlorination pattern, altering its reactivity and applications.

Uniqueness

What sets 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid apart is the specific combination of trifluoromethyl and dichlorophenyl groups. This results in unique physicochemical properties, making it highly valuable for specialized applications in diverse research fields.

This article captures the essential aspects of 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}(2,6-dichlorophenyl)methyl)sulfanyl]acetic acid, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds. Want to dig into another topic or explore more about any section here?

Propriétés

IUPAC Name |

2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-(2,6-dichlorophenyl)methyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3F3N2O2S/c16-8-2-1-3-9(17)12(8)14(26-6-11(24)25)23-13-10(18)4-7(5-22-13)15(19,20)21/h1-5,14H,6H2,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNDCKCIWPQYLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(NC2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2700015.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)

![N-cyclopentyl-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2700025.png)

![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2700026.png)

![3,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2700031.png)

![2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B2700036.png)